molecular formula C25H25N5O5S B2818888 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 2034460-67-6

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2818888
CAS RN: 2034460-67-6
M. Wt: 507.57
InChI Key: UZHWADHLENJRJL-UHFFFAOYSA-N
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Description

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N5O5S and its molecular weight is 507.57. The purity is usually 95%.
The exact mass of the compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study by Chkirate et al. (2019) discusses the synthesis of two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The derivatives exhibit significant antioxidant activity, indicating their potential in scavenging free radicals and reducing oxidative stress. The complexes form 1D and 2D supramolecular architectures through hydrogen bonding, highlighting their structural intricacy and potential application in material science and catalysis (Chkirate et al., 2019).

Antimicrobial and Biological Activity

Antimicrobial Activity of Isoxazole-Based Heterocycles

Darwish et al. (2014) synthesized various heterocycles incorporating a sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities. The versatile nature of these compounds, derived from cyanoacetamide, demonstrates the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Anti-inflammatory and Antimicrobial Evaluation of Pyrazole Derivatives

Keche et al. (2012) discussed novel pyrazole derivatives showing significant anti-inflammatory and antimicrobial activity. These compounds inhibited pro-inflammatory cytokines and exhibited antimicrobial activity against pathogenic bacteria and fungi, indicating their therapeutic potential in treating inflammatory conditions and infections (Keche et al., 2012).

Antitumor Activity of Pyrazole Derivatives

A study by Alqasoumi et al. (2009) explored novel acetamide, pyrrole, and other derivatives containing a pyrazole moiety, evaluating their antitumor activity. The findings suggest that these compounds, particularly compound 4, have effective antitumor properties, even surpassing the reference drug, doxorubicin, in some aspects. This highlights the potential of pyrazole-acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).

Molecular Properties and Synthesis

Molecular Conformations and Hydrogen Bonding

Narayana et al. (2016) delved into the structural aspects of pyrazole-acetamide derivatives, emphasizing the existence of different molecular conformations and hydrogen bonding in various dimensions. This study provides insights into the molecular architecture of these compounds, which is crucial for understanding their interactions and functionality in different applications (Narayana et al., 2016).

pKa Determination and Molecular Docking

The work by Duran and Canbaz (2013) on determining the pKa values of newly synthesized acetamide derivatives emphasizes the importance of understanding the acidity constants for their application in pharmaceuticals. Additionally, Shukla and Yadava (2020) provided a comprehensive quantum mechanical analysis of a pyrazolo[3,4-d]pyrimidin derivative, including molecular docking studies, to explore its anti-amoebic potential. These studies highlight the compound's reactivity and interaction with biological targets, underlining the significance of such analyses in drug development (Duran & Canbaz, 2013)(Shukla & Yadava, 2020).

properties

IUPAC Name

2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S/c1-34-20-14-13-18(15-21(20)35-2)27-22(31)16-30-24(26)23(36(32,33)19-11-7-4-8-12-19)25(29-30)28-17-9-5-3-6-10-17/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHWADHLENJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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